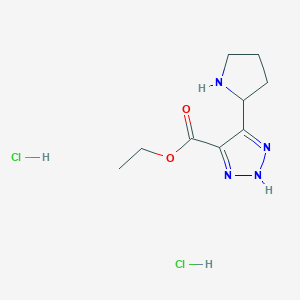

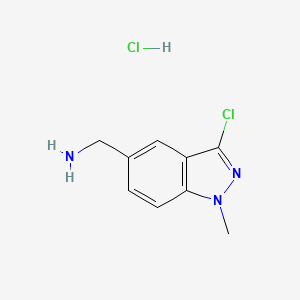

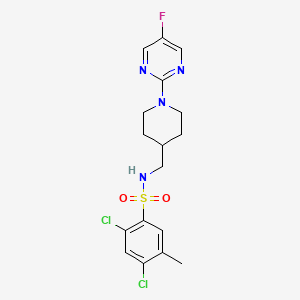

![molecular formula C19H18BrN3O3S B2579989 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865160-91-4](/img/structure/B2579989.png)

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa .

Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2(3H)-one derivatives involve 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Antimicrobial Applications : Substituted N-(benzo[d]thiazol-2-yl) compounds, similar in structure to the specified chemical, have been synthesized and evaluated for antimicrobial activities. These compounds showed good to moderate activity against selected bacterial and fungal microbial strains (Anuse et al., 2019).

Anticonvulsant Properties : Benzothiazole derivatives, closely related to the compound , have been studied for their anticonvulsant effects. Some of these compounds demonstrated significant activity against seizures in experimental models (Ugale et al., 2012).

Photophysical Studies : N-(benzo[d]thiazol-2-yl) acetamides have been synthesized and studied for their photophysical properties. These studies contribute to understanding the nature of hydrogen bonding and molecular assemblies in such compounds (Balijapalli et al., 2017).

Synthesis and Antimicrobial Activity : Novel sulphonamide derivatives of similar compounds have been synthesized and shown good antimicrobial activity. Computational calculations were used to correlate experimental and theoretical predictions (Fahim & Ismael, 2019).

Biological Activities and Molecular Docking : N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for various biological activities, including antioxidant and antibacterial properties. Molecular docking studies were also performed to understand their interaction with biological targets (Gull et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide, also known as 2-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity . This inhibition results in enhanced insulin and leptin signaling, which can be beneficial in the management of Type II diabetes .

Biochemical Pathways

The compound affects the insulin and leptin signaling pathways . By inhibiting PTP1B, it enhances the signaling of these pathways, leading to improved glucose regulation and energy homeostasis .

Pharmacokinetics

The compound has demonstrated good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting it may have favorable ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced insulin and leptin signaling . This can lead to improved glucose regulation and energy homeostasis, which are beneficial in the management of Type II diabetes .

Future Directions

The future directions for research on benzo[d]thiazol-2(3H)-one derivatives could involve further exploration of their cytotoxic and antibacterial activities . Additionally, the development of novel chemotherapeutics that selectively act on the target without side effects has become a primary objective of medicinal chemists .

properties

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c1-12(24)21-13-7-8-16-17(11-13)27-19(23(16)9-10-26-2)22-18(25)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZAVWHCDBXDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

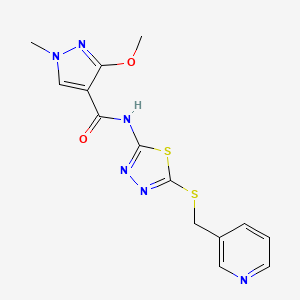

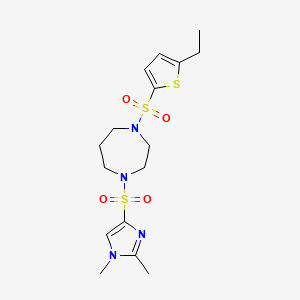

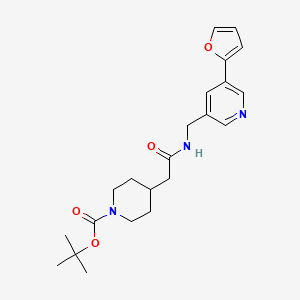

![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)

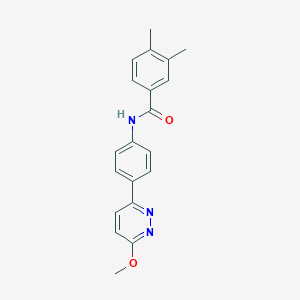

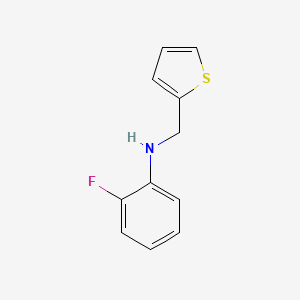

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)

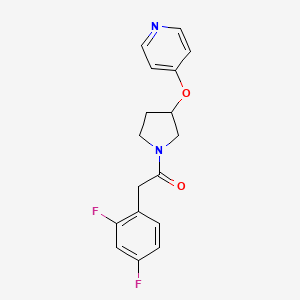

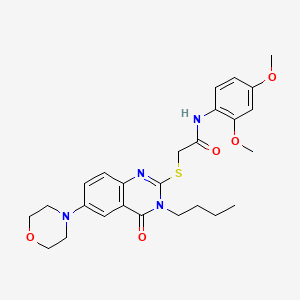

![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)